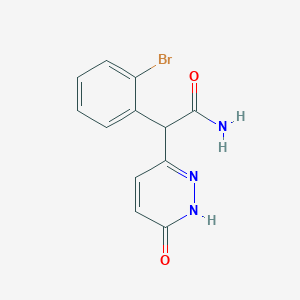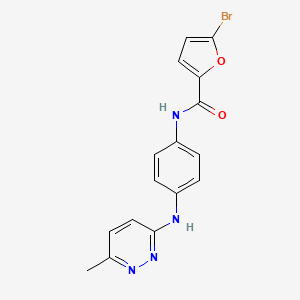
2-(2-Bromophenyl)-2-(6-hydroxy-3-pyridazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenyl)-2-(6-hydroxy-3-pyridazinyl)acetamide, also known as BPPA, is an organic compound with a wide range of applications in scientific research. BPPA has been used in a variety of experiments, ranging from biochemical studies to drug synthesis and development. BPPA is a valuable tool for laboratory scientists due to its unique chemical properties and its ability to act as a versatile reagent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- The reactivity of acetamide derivatives has been explored to synthesize compounds with significant antimicrobial activity. For example, novel sulphonamide derivatives synthesized from 2-bromo-N-(phenylsulfonyl)acetamide derivatives exhibited good antimicrobial properties, highlighting the potential of these compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).
Antinociceptive Activity
- Derivatives of pyridazinone, such as those synthesized in research, have shown promising antinociceptive activities. This includes compounds derived from 2-(2-Bromophenyl)-2-(6-hydroxy-3-pyridazinyl)acetamide, which were found to be more potent than aspirin in some cases, indicating their potential use in pain management (Doğruer, Şahin, Ünlü, & Ito, 2000).
Antioxidant Activity
- Compounds synthesized from bromophenyl and pyridazinyl acetamides have been studied for their antioxidant activities. These studies provide insights into the structural attributes contributing to free radical scavenging capabilities, showcasing these compounds' potential in oxidative stress-related applications (Boudebbous et al., 2021).
Synthesis of Complex Molecules
- Research has focused on using acetamide derivatives as intermediates in the synthesis of complex molecular structures, demonstrating the versatility of these compounds in organic synthesis. This includes the development of novel carbapenem antibiotics, highlighting the role of these compounds in the synthesis of medically relevant molecules (Hashihayata et al., 2002).
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-2-(6-oxo-1H-pyridazin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2/c13-8-4-2-1-3-7(8)11(12(14)18)9-5-6-10(17)16-15-9/h1-6,11H,(H2,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQARCXERCUYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=NNC(=O)C=C2)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-2-(6-hydroxy-3-pyridazinyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (E)-4-(2-ethylspiro[7,8-dihydro-5H-quinazoline-6,4'-piperidine]-1'-yl)-4-oxobut-2-enoate](/img/structure/B2694525.png)
![N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2694526.png)
![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2694527.png)
![4-[(1E)-3-(2-Furyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B2694530.png)
![3-(3-chlorophenyl)-6-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2694532.png)
![2-(2-(Diethylamino)ethyl)-6-methoxy-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2694536.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)


![N-[2-(1-Acetylpiperidin-4-yl)ethyl]but-2-ynamide](/img/structure/B2694540.png)


![4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2694546.png)